n-Butyldimethylsilane
Overview
Description
n-Butyldimethylsilane is an organosilicon compound with the molecular formula C6H16Si. It is a colorless liquid with a relatively low boiling point and flash point. This compound is known for its good stability and ability to react with various organic substances. It is commonly used as an anhydrous agent and organic solvent .
Mechanism of Action
Target of Action
n-Butyldimethylsilane, with the chemical formula C6H16Si , is an organohydridosilane . It is primarily used as a chemical intermediate in various industrial processes
Action Environment
Safety data sheets suggest that it is ahighly flammable liquid and vapor , indicating that its stability and reactivity may be influenced by factors such as temperature and the presence of ignition sources.
Preparation Methods
n-Butyldimethylsilane is primarily synthesized through an ethylation process. In this method, dimethylsilane and n-butane react in the presence of a catalyst to produce this compound . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
n-Butyldimethylsilane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
n-Butyldimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: This compound is utilized in the modification of biomolecules and in the development of new materials for biological applications.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of silicone-based materials, coatings, and adhesives .
Comparison with Similar Compounds
n-Butyldimethylsilane can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: This compound has three methyl groups attached to the silicon atom, making it less reactive than this compound.
Phenyltrimethylsilane: The presence of a phenyl group in this compound provides different reactivity and applications compared to this compound.
Dimethyldichlorosilane: This compound contains two chlorine atoms, which significantly alter its reactivity and use in various chemical processes
This compound is unique due to its specific combination of butyl and dimethyl groups, which confer distinct properties and reactivity patterns, making it valuable in various scientific and industrial applications .
Biological Activity
n-Butyldimethylsilane (n-BDMS) is an organosilicon compound notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHOSi
- Molecular Weight : 146.29 g/mol
The compound consists of a butyl group attached to a dimethylsilyl moiety, which influences its reactivity and interaction with biological systems.
Research indicates that n-BDMS may exhibit various biological activities, including:
- Antimicrobial Properties : Some studies suggest that silanes can possess antimicrobial effects. The presence of silicon in the structure can enhance the interaction with biological membranes, potentially leading to cell lysis or inhibition of cell growth.
- Enzyme Interaction : Compounds with similar structures have shown the ability to inhibit enzymes, which could be relevant for therapeutic applications. The silyl group may play a role in modulating enzyme activity by altering substrate binding or stability.
Antimicrobial Studies
A study investigated the antimicrobial activity of silane derivatives, including n-BDMS. The results indicated that certain silane compounds could inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L. These findings suggest potential applications in developing antimicrobial agents based on n-BDMS derivatives .
Cytotoxicity Assessment
In evaluating the cytotoxic effects of n-BDMS, researchers found that while some silane compounds exhibit antimicrobial properties, they must also be assessed for cytotoxicity against human cell lines. For instance, certain derivatives showed IC values above 12.3 mg/L against normal lung fibroblasts (MRC-5), indicating a favorable safety profile for further development .
Comparative Analysis of Biological Activity
Compound | MIC (mg/L) | IC (mg/L) | Biological Activity |
---|---|---|---|
This compound | 0.39 - 3.12 | >12.3 | Antimicrobial |
Benzosiloxaboroles | 0.39 - 1.56 | >12.3 | Antimicrobial against cocci |
Other Silanes | Variable | Variable | Various biological activities |
This table summarizes the biological activities of n-BDMS compared to related compounds, highlighting its potential as an antimicrobial agent.
Properties
InChI |
InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSARRMUXPDGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373812 | |
Record name | butyl(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-52-1 | |
Record name | butyl(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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